N-(乙基氨基甲酰硫代)-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

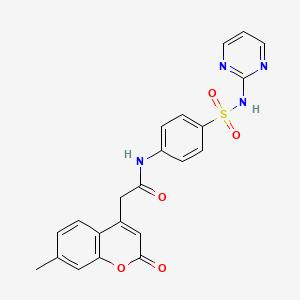

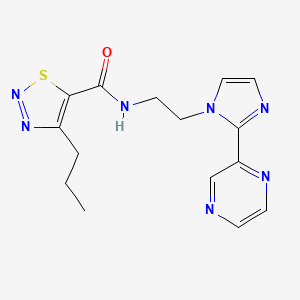

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide is a compound that can be associated with the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds and reactions can give insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chlorides with amines or other nitrogen-containing reagents. For instance, the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides involves the reaction of p-substituted benzenesulfonyl chlorides with benzylamine, followed by alkylation with different alkylating agents . Similarly, N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide could be synthesized by reacting 4-fluorobenzenesulfonyl chloride with an appropriate ethylcarbamothioyl amine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, and EIMS, as demonstrated in the synthesis of substituted benzenesulfonamides . Additionally, crystallographic characterization can reveal the precise geometry of the molecules, as seen in the study of N-allyl-N-benzyl-4-methylbenzenesulfonamide . For N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide, similar analytical methods would be employed to determine its molecular structure.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For example, N-fluorobenzenesulfonimide (NFSI) has been used as an aminating reagent in the diamination of unactivated alkenes, facilitated by a Pd-catalyzed process . NFSI also acts as an oxidant and amination reagent in the decarboxylative tri- or tetrafunctionalization of alkynyl carboxylic acids . These reactions highlight the versatility of benzenesulfonamide derivatives in organic synthesis, suggesting that N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide could also be a valuable reagent in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can vary widely depending on their substituents. For example, the crystal structure of a substituted benzenesulfonamide revealed an orthorhombic space group with specific cell parameters, indicating solid-state properties that could influence its reactivity and solubility . The antibacterial activity of some benzenesulfonamides has been evaluated, showing moderate inhibition against Gram-bacterial strains . These studies suggest that N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide could also exhibit unique physical properties and biological activities that would be worth investigating.

科学研究应用

C-N 键形成的氮源

N-(乙基氨基甲酰硫代)-4-氟苯磺酰胺由于其与 N-氟苯磺酰亚胺的结构相似性,可作为氮的有效来源。该化合物已成功用于形成 C-N 键,在各种合成有机化学过程中发挥着关键作用。作为亲核氮或氮自由基来源的能力突出了其在促进胺化反应中的多功能性和重要性,从而有助于新化合物和材料的开发 (Li & Zhang, 2014)。

与人碳酸酐酶的结合研究

已研究 N-(乙基氨基甲酰硫代)-4-氟苯磺酰胺与人碳酸酐酶之间的结合相互作用,以了解其对这些酶的抑制作用。质子、氟和氮-15 核磁共振光谱等技术提供了对抑制剂-酶相互作用的化学计量和动力学的见解。此类研究对于开发针对碳酸酐酶的治疗剂至关重要,对青光眼、癫痫和高原反应等疾病的治疗具有影响 (Dugad & Gerig, 1988)。

对映选择性氟化

该化合物的衍生物已在 2-羟吲哚的对映选择性氟化中进行了探索,这得益于其苯环上取代基的变化。该应用强调了该化合物在不对称合成中的用途,而不对称合成是现代制药和精细化学制造的基石。通过调整 N-氟苯磺酰胺衍生物的反应性和选择性,研究人员已能够在各种底物的氟化中实现高收率和对映选择性,展示了该化合物在推进合成方法中的作用 (Wang et al., 2014)。

亲电氟化

N-(乙基氨基甲酰硫代)-4-氟苯磺酰胺衍生物也已被开发为空间位阻大的亲电氟化试剂。这些衍生物,例如 N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺 (NFBSI),增强了各种氟化反应中产物的对映选择性。这一进步对氟化有机化合物的合成具有重要意义,氟化有机化合物在医药化学和农用化学工业中日益重要 (Yasui et al., 2011)。

属性

IUPAC Name |

1-ethyl-3-(4-fluorophenyl)sulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIXMYRJXZDATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(ethylcarbamothioyl)-4-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)

![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)

![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)